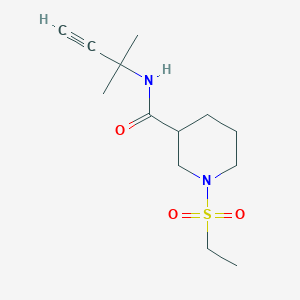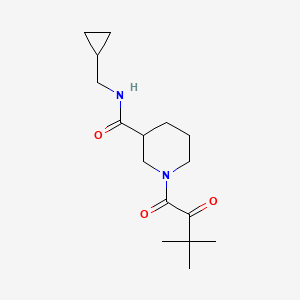![molecular formula C15H22N2O3S2 B6966929 4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B6966929.png)
4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiazinane ring, and an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the acetyl group and the thiazinane ring. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide core but differ in their substituents.
Thiazinane derivatives: Compounds with the thiazinane ring but different functional groups.
Acetylated compounds: Molecules with an acetyl group attached to various cores.
Uniqueness
4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide is unique due to its combination of the thiophene ring, thiazinane ring, and acetyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-11(18)12-8-13(21-9-12)14(19)16-10-15(2,3)17-4-6-22(20)7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEWNJFRCKFUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)NCC(C)(C)N2CCS(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxyphenyl)-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]acetamide](/img/structure/B6966848.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-(1-ethylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6966876.png)


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(2-ethoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B6966897.png)
![2-Methoxy-1-[4-(5-methoxypyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B6966904.png)
![N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-2-(2-oxo-3,4-dihydroquinolin-1-yl)acetamide](/img/structure/B6966907.png)
![4-acetyl-1-methyl-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6966915.png)
![5-(methoxymethyl)-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6966916.png)
![4-acetyl-1-methyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]pyrrole-2-carboxamide](/img/structure/B6966920.png)
![(4aR,7aS)-6-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B6966935.png)
![2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6966940.png)
![2-(2-hydroxyethyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6966945.png)
![3-[(3-methylphenyl)methyl]-N-[(1-methylsulfonylpiperidin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B6966953.png)
